2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H23ClO3. It is characterized by the presence of a chlorinated phenyl ring and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Mechanism of Action
Mode of Action
Similar compounds have been used in the synthesis of various derivatives , suggesting that this compound may interact with its targets to form new compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Preparation Methods
The synthesis of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-chlorobenzoyl chloride and 5,5-dimethyl-1,3-dioxane-2-methanol.
Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. A common solvent used is dry toluene.
Catalysts and Reagents: Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is reacted with 5,5-dimethyl-1,3-dioxane-2-methanol in the presence of triethylamine and dry toluene. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The dioxane ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of diols
Scientific Research Applications
2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-5,5-dimethyl-1,3-dioxane and valerophenone derivatives share structural similarities.
Uniqueness: The presence of both the chlorinated phenyl ring and the dioxane ring in 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone provides unique reactivity and stability, making it distinct from other related compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYUMCNWVWYBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645922 |
Source
|
Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-92-7 |
Source
|
Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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